molecular formula C7H5Br2NO2 B1294932 1-(dibromomethyl)-4-nitrobenzene CAS No. 619-75-0

1-(dibromomethyl)-4-nitrobenzene

Cat. No.: B1294932
CAS No.: 619-75-0
M. Wt: 294.93 g/mol
InChI Key: MKHFRSNFHCJQIQ-UHFFFAOYSA-N
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Description

1-(Dibromomethyl)-4-nitrobenzene ( 619-75-0) is an organic compound with the molecular formula C7H5Br2NO2 and a molecular weight of 294.93 g/mol . This compound, also known as alpha,alpha-Dibromo-p-nitrotoluene or p-nitrobenzal bromide, is characterized by a high LogP value of 3.21, indicating significant hydrophobicity . It serves as a versatile synthetic intermediate and reference standard in analytical chemistry. A key application is its analysis using reverse-phase high-performance liquid chromatography (HPLC), for which it is compatible with columns such as the Newcrom R1 and methods that employ mobile phases containing acetonitrile and water . The presence of both the dibromomethyl and nitro functional groups on the benzene ring makes it a valuable precursor in various organic synthesis transformations, including further functionalization and the preparation of more complex molecular architectures. The product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Stable under recommended storage conditions, it is incompatible with strong oxidizing agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(dibromomethyl)-4-nitrobenzene
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InChI

InChI=1S/C7H5Br2NO2/c8-7(9)5-1-3-6(4-2-5)10(11)12/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MKHFRSNFHCJQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1C(Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2060707
Record name Benzene, 1-(dibromomethyl)-4-nitro-
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Molecular Weight

294.93 g/mol
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CAS No.

619-75-0
Record name 1-(Dibromomethyl)-4-nitrobenzene
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Record name Benzene, 1-(dibromomethyl)-4-nitro-
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Record name p-Nitrobenzal bromide
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Record name Benzene, 1-(dibromomethyl)-4-nitro-
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Record name α,α-dibromo-4-nitrotoluene
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Reaction Mechanisms and Comprehensive Reactivity Profiles of 1 Dibromomethyl 4 Nitrobenzene

Mechanistic Studies of Benzylic Dibromination

The synthesis of 1-(dibromomethyl)-4-nitrobenzene is typically achieved through the benzylic bromination of 4-nitrotoluene (B166481). This transformation proceeds via a free-radical mechanism, where the benzylic C-H bonds, weakened by the adjacent aromatic ring, are selectively targeted. nih.gov The stability of the intermediate benzylic radical is a key factor driving this selectivity. nih.govmasterorganicchemistry.com

Radical Chain Propagation and Termination Pathways

The benzylic bromination process is a classic example of a radical chain reaction, which can be dissected into three key phases: initiation, propagation, and termination. researchgate.netacs.org While various brominating agents can be used, N-bromosuccinimide (NBS) is commonly employed to maintain a low concentration of molecular bromine (Br₂), which minimizes side reactions. nih.govyoutube.com

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (like benzoyl peroxide) or by the application of heat or UV light, which generates a small number of bromine radicals (Br•). researchgate.net

Propagation: This phase constitutes the chain reaction, where the desired product is formed, and the radical chain carrier is regenerated.

Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4-nitrotoluene. This is often the rate-determining step and results in the formation of a resonance-stabilized 4-nitrobenzyl radical and a molecule of hydrogen bromide (HBr). masterorganicchemistry.comacs.org The stability of this radical is enhanced by the delocalization of the unpaired electron into the aromatic π-system. nih.gov

Bromine Transfer: The newly formed 4-nitrobenzyl radical reacts with a molecule of Br₂ (present in low concentration) to yield 1-(bromomethyl)-4-nitrobenzene and a new bromine radical, which continues the chain. acs.org

Second Bromination: To form the dibromo product, the process repeats. A bromine radical abstracts the remaining hydrogen from the now brominated benzylic carbon of 1-(bromomethyl)-4-nitrobenzene, forming a new, even more stabilized, α-bromo-4-nitrobenzyl radical. This radical then reacts with Br₂ to afford this compound and another bromine radical.

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. researchgate.netacs.org Common termination steps include the recombination of two bromine radicals to form Br₂ or the reaction of a benzylic radical with a bromine radical. acs.org

A kinetic investigation into the benzylic bromination of a nitrotoluene derivative using NBS confirmed that molecular bromine is the active brominating species, supporting the Goldfinger mechanism. researchgate.net The study also revealed that maintaining a low concentration of Br₂ through controlled addition of NBS is crucial to minimize impurity formation and potential polymerization. libretexts.org

Stereochemical Considerations in Bromination Processes

Stereochemistry becomes a factor in benzylic bromination when the substitution creates a chiral center. In radical-based halogenations, the key intermediate is a carbon-centered radical. chemistry.coach This radical species is typically trigonal planar, meaning the p-orbital containing the unpaired electron is perpendicular to the plane of the three substituents. chemistry.coach

Consequently, the incoming halogen radical can attack from either face of the planar intermediate with equal probability. chemistry.coach If the starting material is prochiral, this lack of facial selectivity leads to the formation of a racemic mixture of the two possible enantiomers. chemistry.coachias.ac.in The observation of racemic products from such reactions is considered strong evidence for the intermediacy of a planar radical. ias.ac.in

While standard radical bromination tends to produce racemic mixtures, some studies have reported stereoselective outcomes under specific conditions, such as solvent-free reactions or with the use of certain additives. chemistry.coach However, for the typical synthesis of this compound from 4-nitrotoluene, the initial bromination step does not create a chiral center. The second bromination, which occurs at the now monosubstituted benzylic carbon, would involve a planar radical intermediate, but since the two remaining substituents on the carbon (a bromine and a 4-nitrophenyl group) are different, the concept of racemization applies if a chiral nucleophile were to later react at this center.

Nucleophilic Substitution Reactions of the Dibromomethyl Moiety

The dibromomethyl group in this compound is a highly reactive functional group, susceptible to attack by a wide range of nucleophiles. These reactions are synthetically valuable, most notably in the conversion of the dibromomethyl group into an aldehyde, which serves as a key step in many synthetic pathways. The reactions typically proceed via S_N1 or S_N2 mechanisms at the benzylic carbon. chemistry.coach

Reaction with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The electrophilic benzylic carbon of this compound readily reacts with various nucleophiles. The two bromine atoms act as leaving groups, allowing for sequential substitution.

Alkoxides and Hydrolysis: The most common nucleophilic substitution reaction for this compound is hydrolysis to form 4-nitrobenzaldehyde (B150856). This is typically achieved by heating the compound in the presence of water, often with a base like sodium carbonate or in a polar solvent like dimethylformamide (DMF). The reaction proceeds through the substitution of the first bromine by a hydroxyl group to form an unstable α-bromo alcohol intermediate. This intermediate rapidly eliminates HBr to form the aldehyde. Alternatively, both bromines can be substituted by hydroxide (B78521) to form a gem-diol, which then dehydrates to the aldehyde. This hydrolysis is a cornerstone reaction for converting benzal halides to benzaldehydes.

Amines: Aliphatic and aromatic amines can act as nucleophiles, displacing the bromide ions. The reaction of this compound with primary or secondary amines can lead to the formation of imines or enamines after initial substitution, or potentially aminals if both bromine atoms are replaced by the amine. While specific studies on this substrate are scarce, reactions of other nitro-substituted haloarenes with amines are well-documented, typically proceeding via nucleophilic aromatic substitution (S_NAr). researchgate.net However, for this compound, the reaction site is the benzylic carbon, and the mechanism is a standard nucleophilic aliphatic substitution (S_N1/S_N2).

Thiols: Thiols and thiolates are potent nucleophiles that react readily with benzylic halides. libretexts.org The reaction of this compound with two equivalents of a thiol would be expected to produce a dithioacetal, a sulfur analog of an acetal. These reactions are valuable for protecting aldehyde functionalities or for use in further synthetic transformations like the Mozingo reduction. While direct reactions of nitroarenes with thiols can sometimes involve the nitro group itself under specific photolytic conditions, the reaction at the benzylic position follows conventional nucleophilic substitution pathways. chemistryviews.org

Table 1: Examples of Nucleophilic Substitution Products from this compound This table is illustrative of expected products based on general chemical principles.

NucleophileReagent ExampleExpected ProductProduct Class
HydroxideH₂O / CaCO₃4-NitrobenzaldehydeAldehyde
AlkoxideNaOCH₃4-Nitrobenzaldehyde dimethyl acetalAcetal
Amine (Primary)R-NH₂N-(4-Nitrobenzylidene)R-amineImine
ThiolateNaS-R4-Nitrobenzaldehyde dithioacetalDithioacetal
CyanideNaCN2-(4-Nitrophenyl)malononitrileDinitrile

Kinetics and Thermodynamics of Nucleophilic Displacements

The kinetics of nucleophilic substitution at a benzylic carbon are highly dependent on the substrate, nucleophile, leaving group, and solvent. Benzylic halides are known to be highly reactive in both S_N1 and S_N2 reactions. youtube.com

Mechanism (S_N1 vs. S_N2): Primary benzylic halides typically favor the S_N2 pathway. chemistry.coach this compound is a primary halide, but the substitution of the first bromine atom generates a secondary benzylic halide intermediate (an α-bromo-substituted derivative). Secondary benzylic halides can react via either S_N1 or S_N2 pathways. The presence of the strongly electron-withdrawing nitro group would destabilize the carbocation intermediate required for an S_N1 reaction, making the S_N2 pathway more favorable for this specific substrate. youtube.com The S_N2 transition state is stabilized by the delocalization of developing electron density into the aromatic ring. youtube.com

Kinetics: Kinetic studies on the reaction of benzyl (B1604629) chloride with various nucleophiles provide insight into the reactivity of this compound. For instance, the reaction of benzyl chloride with substituted phenoxides follows second-order kinetics, consistent with an S_N2 mechanism. ias.ac.in The reaction rates can often be correlated using the Hammett equation, which quantifies the electronic effect of substituents on the aromatic ring. ias.ac.in The activation parameters (enthalpy and entropy of activation) for such reactions are typically in the range observed for bimolecular nucleophilic substitutions. ias.ac.in

Table 2: Comparative Kinetic Data for S_N2 Reactions Data for illustrative comparison; specific rates for this compound are not widely published.

SubstrateNucleophileSolventRelative Rate (approx.)
Benzyl ChlorideKIAcetone1
6-Chloromethyl-6-methylfulveneKIAcetone~30
Allyl ChlorideKIAcetone~0.7

Source: Adapted from experimental data which highlights the activating effect of different unsaturated groups on S_N2 reactivity. acs.org

Influence of Nitro Group on Electrophilicity of the Dibromomethyl Carbon

The nitro group at the para-position of the benzene (B151609) ring exerts a profound influence on the reactivity of the dibromomethyl group. This influence is primarily electronic in nature and stems from the group's strong electron-withdrawing properties through both the inductive effect (-I) and the resonance effect (-M or -R). libretexts.orgchemistrysteps.com

The primary effect on substitution at the benzylic carbon is inductive. The electronegative nitrogen and oxygen atoms of the nitro group pull electron density from the aromatic ring and, by extension, from the benzylic carbon atom. This withdrawal of electron density makes the dibromomethyl carbon more electron-deficient (i.e., more electrophilic) and thus a more attractive target for attack by electron-rich nucleophiles.

This electronic influence has different consequences for S_N1 and S_N2 mechanisms:

Effect on S_N1: An S_N1 reaction proceeds through a carbocation intermediate. An electron-withdrawing group like nitro would strongly destabilize a positive charge at the benzylic position, thereby increasing the activation energy and significantly slowing down or preventing an S_N1 reaction. youtube.com

Effect on S_N2: In an S_N2 reaction, the reaction proceeds through a five-coordinate transition state where partial negative charge develops on both the incoming nucleophile and the outgoing leaving group. The π-system of the benzene ring helps to stabilize this transition state by delocalizing electron density. youtube.com The powerful electron-withdrawing nitro group further enhances this stabilization, lowering the energy of the transition state and accelerating the rate of the S_N2 reaction.

Therefore, the para-nitro group serves to increase the electrophilicity of the benzylic carbon and strongly favors a substitution reaction that proceeds via an S_N2 mechanism. This activation is crucial for the compound's utility as a synthetic intermediate. libretexts.org

Transformations Involving the Nitro Group

The nitro group is a primary site for chemical transformations, offering a gateway to a variety of other functional groups.

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. For this compound, this conversion to 4-(dibromomethyl)aniline is a critical step in the synthesis of various more complex molecules. Several established methods for nitro group reduction can be employed, with the choice of reagent being crucial to ensure the chemoselective reduction of the nitro group without affecting the dibromomethyl functionality.

Commonly used methods include catalytic hydrogenation and chemical reduction using metals in acidic media.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. commonorganicchemistry.com Catalytic hydrogenation is often a clean and efficient method. However, the conditions must be carefully controlled to prevent side reactions, such as hydrodehalogenation of the dibromomethyl group.

Metal-Acid Reductions: A classic and widely used method for nitro group reduction is the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). commonorganicchemistry.com The reaction with tin(II) chloride (SnCl₂) in an acidic medium is a particularly mild and effective method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com A plausible reaction pathway involves the transfer of electrons from the metal to the nitro group, followed by protonation steps to ultimately yield the amine.

A summary of potential reduction pathways is presented in the table below.

Reagent SystemDescriptionPotential AdvantagesPotential Challenges
H₂/Pd/CCatalytic hydrogenation using palladium on a carbon support. commonorganicchemistry.comHigh efficiency and clean reaction.Potential for hydrodehalogenation of the C-Br bonds.
Fe/HClReduction using iron metal in hydrochloric acid.Cost-effective and reliable.Requires stoichiometric amounts of metal and acid, leading to waste generation.
SnCl₂/HClReduction using tin(II) chloride in hydrochloric acid. commonorganicchemistry.comMild conditions and good chemoselectivity.Stoichiometric use of tin salts.
Na₂S/H₂OReduction using sodium sulfide (B99878) in an aqueous solution. commonorganicchemistry.comCan offer selectivity for nitro group reduction.Can sometimes lead to the formation of byproducts.

While reduction to the amine is the most common transformation, the nitro group of this compound can potentially undergo other derivatizations. The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient, facilitating nucleophilic aromatic substitution (SNA_r) reactions, although this is less common than reactions at the dibromomethyl group. wikipedia.orgmasterorganicchemistry.comstackexchange.comlibretexts.org

In principle, a sufficiently strong nucleophile could displace a different leaving group on the ring, or under specific conditions, the nitro group itself could be displaced. However, for this compound, reactions at the benzylic position are generally more facile.

Elimination Reactions Facilitated by the Dibromomethyl Group

The dibromomethyl group of this compound can undergo elimination reactions, typically in the presence of a base, to form an alkene. This reaction is a dehydrohalogenation, where a hydrogen atom from the benzylic carbon and a bromine atom are removed. Given the presence of two bromine atoms, a double elimination is possible, though the formation of the initial haloalkene is more common under controlled conditions. unacademy.comlibretexts.orglibretexts.org

The treatment of this compound with a strong, non-nucleophilic base would be expected to yield 4-nitro-α-bromostyrene. The mechanism likely proceeds via an E2 (elimination, bimolecular) pathway, where the base abstracts the benzylic proton, and a bromide ion is expelled simultaneously to form the carbon-carbon double bond. libretexts.org The strong electron-withdrawing nitro group would facilitate this reaction by increasing the acidity of the benzylic proton.

A general scheme for this elimination is shown below:

This compound + Base → 4-nitro-α-bromostyrene + H-Base⁺ + Br⁻

The choice of base and reaction conditions is critical to favor elimination over substitution. Bulky bases, such as potassium tert-butoxide, are often used to promote elimination.

Comparative Reactivity Analyses with Monobrominated Analogs (e.g., 1-(Bromomethyl)-4-nitrobenzene)

A comparative analysis with its monobrominated analog, 1-(bromomethyl)-4-nitrobenzene, highlights the influence of the second bromine atom on the reactivity of the benzylic position.

The presence of a second bromine atom in this compound significantly impacts the electrophilicity of the benzylic carbon. Bromine is an electronegative atom, and its inductive effect withdraws electron density from the carbon to which it is attached. With two bromine atoms, this electron-withdrawing effect is amplified, making the benzylic carbon of this compound more electrophilic than that of 1-(bromomethyl)-4-nitrobenzene.

This increased electrophilicity generally leads to faster rates of nucleophilic substitution reactions. For instance, in S_N2 reactions, the more electrophilic carbon is more susceptible to attack by a nucleophile. In S_N1 reactions, while the stability of the resulting carbocation is a key factor, the increased polarity of the C-Br bond in the dibromo compound can facilitate the departure of the leaving group. However, the stability of the resulting α-bromobenzyl cation is lower than that of the benzyl cation, which could slow down an S_N1 process. The reactivity of benzylic halides is known to be enhanced due to the resonance stabilization of the carbocation intermediate in S_N1 reactions or the transition state in S_N2 reactions. youtube.comchemistry.coachyoutube.comstackexchange.com

The following table provides a qualitative comparison of the expected reactivity.

Property1-(Bromomethyl)-4-nitrobenzeneThis compoundRationale
Electrophilicity of Benzylic Carbon LowerHigherThe inductive effect of two bromine atoms is greater than one.
Rate of S_N2 Reactions SlowerFasterThe more electrophilic carbon is more readily attacked by nucleophiles.
Rate of S_N1 Reactions Potentially fasterPotentially slowerThe stability of the carbocation intermediate is a key factor; the α-bromobenzyl cation is less stable.

The presence of the dibromomethyl group can lead to different reaction pathways compared to the monobrominated analog, especially in more complex reaction sequences.

For example, in reactions with bases, 1-(bromomethyl)-4-nitrobenzene will primarily undergo substitution or a single elimination if there is an adjacent proton. In contrast, this compound can undergo a facile elimination to form an α-bromostyrene derivative, as discussed in section 3.4. This intermediate can then undergo further reactions, such as a second elimination to form an alkyne (though less common for aromatic systems) or nucleophilic vinylic substitution.

Furthermore, in reactions involving organometallic reagents, the two bromine atoms in this compound can lead to different outcomes. For example, reaction with a Grignard reagent could potentially lead to a double addition or a Wurtz-type coupling, depending on the stoichiometry and reaction conditions. The monobromo analog would primarily undergo a single coupling reaction.

Applications of 1 Dibromomethyl 4 Nitrobenzene As a Key Synthetic Building Block

Construction of Advanced Organic Molecules

Brominated organic compounds are fundamental intermediates in organic synthesis, serving as precursors in carbon-carbon coupling reactions, for organometallic species, and in nucleophilic substitution reactions. nih.govresearchgate.net The presence of both the reactive dibromomethyl group and the activating nitro group makes 1-(dibromomethyl)-4-nitrobenzene a prime candidate for building sophisticated molecular architectures.

The dibromomethyl group of this compound is a highly reactive functional handle that can be readily transformed, allowing for the introduction of diverse substituents onto the benzene (B151609) ring. This reactivity is central to its role in creating a variety of benzene derivatives. For instance, related bromomethyl-nitrobenzene compounds are known to undergo reactions to form more complex substituted benzenes. organic-chemistry.org The p-nitrobenzyl moiety can be used in coupling reactions, such as the copper-catalyzed coupling of benzyl (B1604629) bromides with alkynes to achieve propargylation. organic-chemistry.org

Furthermore, the nitro group itself is a powerful electron-withdrawing group that activates the aromatic ring, influencing the regioselectivity of further substitutions. This electronic effect is crucial for directing subsequent chemical modifications to specific positions on the benzene ring, a key principle in the multi-step synthesis of complex target molecules. The general utility of bromonitroaromatic compounds is demonstrated in palladium-catalyzed Stille cross-coupling reactions and reactions with phenols to form ether linkages. sigmaaldrich.com

Table 1: Selected Reactions for Synthesizing Benzene Derivatives This table is based on reactions of related bromonitrobenzene compounds, illustrating the potential pathways for this compound.

Reaction TypeReactantsCatalyst/ReagentsProduct TypeReference
Stille Cross-Coupling1-Bromo-4-nitrobenzene (B128438), Furan-2-yltributyltinPalladium catalyst, DabcoAryl-substituted furan sigmaaldrich.com
Ether Synthesis1-Bromo-4-nitrobenzene, p-cresol-1-Methyl-4-(4-nitrophenoxy)benzene sigmaaldrich.com
PropargylationBenzyl bromide derivative, AlkyneCopper catalystPropargylated benzene organic-chemistry.org

Nitro compounds are exceptionally versatile building blocks for the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals. rsc.orgnih.gov The high reactivity of nitroalkenes, which can be derived from compounds like this compound, makes them ideal precursors for a variety of cyclization reactions. rsc.orgresearchgate.net

Aziridines: The synthesis of nitroaziridines can be achieved from nitroalkenes through domino Michael/cyclization reactions. researchgate.net The flexibility of the nitro group allows for its subsequent conversion into other functional groups, expanding the synthetic utility of the resulting heterocyclic product. rsc.org

Imidazopyridines and Indazoles: While direct synthesis from this compound is not prominently documented, the general strategy involves converting the dibromomethyl group into an aldehyde or another reactive species. This new group can then participate in condensation and cyclization reactions with appropriate partners (like diamines or hydrazines) to form the desired heterocyclic ring system. The nitro group can be retained to modulate the electronic properties of the final molecule or reduced to an amino group, which can itself be a key component in the cyclization process. nih.gov The synthesis of various heterocycles, including pyrrolidines, often involves cycloaddition reactions with nitroalkenes. rsc.orgresearchgate.net

Role in Materials Science Research

The inherent electronic and structural properties of this compound and its derivatives make them attractive for applications in materials science.

The presence of two reactive bromine atoms suggests a potential role for this compound as a cross-linking agent or as a monomer in polymerization reactions. Although specific examples are not widespread in the literature, its classification as a "Material Building Block" by some chemical suppliers points to its potential in this area. bldpharm.com The nitro-substituted aromatic core could be used to impart specific properties, such as thermal stability or nonlinear optical activity, to a polymer backbone.

A significant application of a 1-(bromomethyl)-4-nitrobenzene derivative has been demonstrated in the creation of advanced materials for biological research. Researchers have designed and synthesized a new generation of "caged" calcium compounds that exhibit two-photon absorption properties. acs.org In this work, a derivative of 4-nitrobromobenzene was incorporated into a calcium chelator, ethylene (B1197577) glycol tetraacetic acid (EGTA). The resulting molecule, NPBF-EGTA, showed a high two-photon fragmentation efficiency, allowing for the precise release of calcium ions in living tissue using near-IR light. acs.org This represents a sophisticated application where the nitroaromatic portion of the molecule acts as a photosensitive caging group, crucial for the material's function.

Table 2: Properties of an Advanced Material Derived from a 4-Nitrobromobenzene Precursor

MaterialKey FeaturePropertyWavelengthApplicationReference
NPBF-EGTA2-(4-nitrophenyl)benzofuran substituted EGTATwo-photon fragmentation efficiency (δu) = 20.7 GM740 nmTwo-photon triggered Ca2+ uncaging in vivo acs.org

Intermediate for Specialized Chemical Agents

The synthesis of useful pharmaceutical materials and agrochemicals often relies on brominated organic compounds as key intermediates. nih.govresearchgate.net this compound fits this profile perfectly, serving as a versatile starting point for specialized chemical agents. Its utility lies in the ability to selectively manipulate the dibromomethyl and nitro functionalities. The nitro group can be reduced to a primary amine, a common functional group in bioactive molecules, via well-established methods. nih.gov This transformation opens up a vast number of subsequent chemical reactions. The aforementioned synthesis of a caged calcium compound for biological imaging is a clear example of its role as an intermediate in creating a highly specialized chemical tool. acs.org

Precursors to Organometallic Species

The use of this compound as a direct precursor for the synthesis of stable, isolable organometallic species is not extensively documented in readily available scientific literature. While geminal dihalides can, in principle, undergo oxidative addition with low-valent metal complexes to form organometallic compounds, this specific application for this compound appears to be a less common synthetic route. Further research into specialized areas of organometallic chemistry may be required to uncover specific examples of this transformation.

Synthesis of Benzaldehyde Derivatives (e.g., 4-Nitrobenzaldehyde)

A primary and well-established application of this compound is its role as a precursor in the synthesis of 4-nitrobenzaldehyde (B150856). This transformation is typically achieved through hydrolysis of the dibromomethyl group. The two bromine atoms are replaced by oxygen, forming the aldehyde functional group.

This hydrolysis can be carried out under various conditions. One common method involves treating this compound, also known as 4-nitrobenzal bromide, with concentrated sulfuric acid. prepchem.com The reaction proceeds with a vigorous evolution of hydrogen bromide gas at elevated temperatures (90-110°C). prepchem.com Pouring the reaction mixture onto ice followed by extraction and purification yields 4-nitrobenzaldehyde in high yield. prepchem.com An alternative pathway mentioned in the literature is the oxidation of 4-nitrotoluene (B166481) using chromium(VI) oxide in acetic anhydride, which forms a diacetate intermediate that is subsequently hydrolyzed to the aldehyde. wikipedia.orgorgsyn.org

The table below summarizes a key research finding for the synthesis of 4-nitrobenzaldehyde from its dibromo-precursor.

Synthesis of 4-Nitrobenzaldehyde

Reactant Reagents Temperature Yield Reference

This straightforward conversion highlights the utility of this compound as a stable and reliable building block for accessing substituted benzaldehydes, which are themselves important intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. For 1-(dibromomethyl)-4-nitrobenzene, both ¹H and ¹³C NMR provide invaluable information regarding the molecular framework and electronic environment.

¹H NMR and ¹³C NMR for Structural Confirmation and Purity Assessment

The ¹H NMR spectrum of this compound is anticipated to exhibit a characteristic set of signals. The aromatic region would be defined by a pair of doublets, typical of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing nitro group are expected to be deshielded and resonate at a lower field (higher ppm value) compared to the protons ortho to the dibromomethyl group. This is consistent with the observed spectra of related nitroaromatic compounds, where protons ortho to a nitro group typically appear around δ 8.25 ppm. stackexchange.com The single proton of the dibromomethyl group (-CHBr₂) would appear as a singlet further downfield, its chemical shift influenced by the two electronegative bromine atoms and the aromatic ring.

The purity of a sample of this compound can be readily assessed by ¹H NMR. The presence of extraneous peaks would indicate impurities. For instance, the starting material, p-nitrotoluene, would show a singlet for the methyl group around δ 2.5 ppm. The mono-brominated intermediate, 1-(bromomethyl)-4-nitrobenzene, would exhibit a singlet for the -CH₂Br protons.

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Six distinct signals are expected for the seven carbon atoms. The carbon of the dibromomethyl group will appear at a characteristic chemical shift. The four aromatic carbons will present as four distinct signals due to the dissymmetry introduced by the two different substituents. The carbon atom bearing the nitro group (ipso-carbon) is expected to be significantly deshielded, appearing at a high chemical shift, a common feature in nitroaromatic compounds. stackexchange.com The quaternary carbon attached to the dibromomethyl group will also have a characteristic chemical shift. The remaining four aromatic CH carbons will give rise to four signals, with their chemical shifts influenced by the electronic effects of the nitro and dibromomethyl groups. Computational studies on similar molecules, such as 1-bromo-4-nitrobenzene (B128438), have shown good correlation between calculated and experimental ¹³C NMR chemical shifts, aiding in precise signal assignment. irjet.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CHBr₂~6.5-7.0~30-40
Ar-H (ortho to -NO₂)~8.2-8.4~123-125
Ar-H (ortho to -CHBr₂)~7.6-7.8~129-131
Ar-C (ipso to -NO₂)-~147-149
Ar-C (ipso to -CHBr₂)-~140-142
Ar-C (ortho to -NO₂)-~123-125
Ar-C (ortho to -CHBr₂)-~129-131

Note: These are predicted values based on the analysis of related compounds and general NMR principles. Actual experimental values may vary.

Advanced NMR Techniques for Reaction Monitoring and Intermediate Identification

The synthesis of this compound, typically through the radical bromination of p-nitrotoluene, can be effectively monitored in real-time using advanced NMR techniques. In-situ NMR spectroscopy allows for the direct observation of the disappearance of starting material and the appearance of the product and any intermediates without the need for sample workup. acs.org This provides valuable kinetic data and can help in optimizing reaction conditions such as temperature, reaction time, and the amount of initiator.

For example, by monitoring the integral of the methyl protons of p-nitrotoluene and the methine proton of this compound, the reaction progress can be quantified. Furthermore, the presence of the mono-brominated intermediate, 1-(bromomethyl)-4-nitrobenzene, can be identified and its concentration tracked throughout the reaction, offering a more complete picture of the reaction mechanism.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), the elemental composition can be confirmed. The calculated exact mass of C₇H₅Br₂NO₂ can be compared with the experimentally determined value to validate the identity of the compound. For instance, HRMS analysis of a related compound, 1-bromo-4-(fluoromethyl)-2-nitrobenzene, provided a found mass that was in excellent agreement with the calculated mass, confirming its elemental composition. nih.gov

LC-MS/MS and GC-MS for Reaction Profile Analysis and Impurity Tracing

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are indispensable techniques for analyzing the complex mixtures often produced during chemical reactions.

LC-MS/MS is particularly useful for the trace analysis of impurities in the final product. A sensitive and specific LC-MS/MS method can be developed to detect and quantify potential impurities, including unreacted starting materials, the mono-brominated intermediate, and other side-products. The fragmentation patterns observed in the MS/MS spectrum provide a high degree of certainty in the identification of these trace components. The investigation of the ionization and fragmentation behavior of various nitroaromatic compounds by ESI-MS/MS has shown that fragmentation is highly dependent on the substituents and their positions, allowing for the development of specific detection methods. nih.gov

GC-MS is well-suited for the analysis of volatile and thermally stable compounds and can be employed to monitor the progress of the bromination of p-nitrotoluene. researchgate.net By analyzing aliquots of the reaction mixture at different time points, the relative concentrations of the starting material, intermediate, and product can be determined, providing a detailed reaction profile. This technique is also effective for identifying and quantifying volatile impurities that may be present in the final product.

X-ray Crystallography for Solid-State Structural Analysis

For example, the crystal structure of 1-(dibromomethyl)-4-methoxy-2-nitrobenzene (B8720711) reveals that the dibromomethyl group is oriented with the two bromine atoms tilted away from the benzene ring. researchgate.netnih.gov The nitro group is twisted out of the plane of the benzene ring. researchgate.netnih.gov It is highly probable that this compound would adopt a similar conformation. The crystal packing would likely be influenced by intermolecular interactions such as C-H···O and potentially halogen bonding (Br···O or Br···N), which would stabilize the crystal lattice. The crystal structure of 1-chloromethyl-4-nitrobenzene, a related compound, shows weak intermolecular C-H···O interactions contributing to the stability of its structure. nih.govresearchgate.net

Elucidation of Molecular Conformation and Dihedral Angles

A key conformational feature in nitroaromatic compounds is the dihedral angle between the plane of the nitro group (O-N-O) and the plane of the benzene ring. This angle is influenced by a balance of electronic effects (resonance stabilization, which favors planarity) and steric hindrance from adjacent groups, which can force the nitro group to twist out of the plane.

In a related compound, 1-(dibromomethyl)-4-methoxy-2-nitrobenzene, X-ray diffraction studies revealed that the nitro groups are significantly twisted from the benzene rings, with dihedral angles of 39.26° and 35.90° for two independent molecules in the crystal lattice. nih.gov This twisting is a common feature in ortho-substituted nitrobenzenes. For this compound, where the dibromomethyl group is para to the nitro group, steric hindrance is minimized, suggesting a smaller dihedral angle might be expected compared to ortho-substituted analogues. However, crystal packing forces can also influence this parameter.

Another critical aspect of its conformation is the orientation of the dibromomethyl group (-CHBr₂). The C-C-H-Br and Br-C-Br-H torsion angles determine the positioning of the bulky bromine atoms relative to the benzene ring. In similar structures, the dibromomethyl group is typically oriented to minimize steric clash with the ring. nih.govresearchgate.net

Table 1: Key Dihedral Angles for Conformational Analysis of this compound (Note: Experimental data for the target compound is not available in published literature. This table represents the parameters that would be determined from a crystallographic study.)

Dihedral AngleDescriptionExpected Significance
O-N-C-CDefines the twist of the nitro group relative to the benzene ring.Influences electronic conjugation and intermolecular interactions.
C-C-C-BrDefines the orientation of the dibromomethyl group.Affects steric profile and potential for intermolecular contacts.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-Interactions)

The way this compound molecules arrange themselves in the solid state is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is key to explaining the compound's physical properties, such as melting point and solubility.

Halogen Bonding: The bromine atoms in the dibromomethyl group can act as electrophilic regions (σ-holes) and participate in halogen bonds with nucleophilic atoms, such as the oxygen atoms of the nitro group on an adjacent molecule.

Hydrogen Bonding: Although a weak hydrogen bond donor, the methine proton (C-H) of the dibromomethyl group can interact with the electronegative oxygen atoms of the nitro group (C-H···O). Aromatic C-H bonds can also act as weak donors. researchgate.net

π-Interactions: The electron-deficient nitro-substituted benzene ring can engage in π-π stacking interactions. Computational studies on the nitrobenzene (B124822) dimer show a preference for slipped-parallel orientations, where dispersion forces provide significant stabilization. nih.gov Furthermore, interactions between the bromine atoms and the π-system of an adjacent ring (Br···π) or between a C-H bond and the ring (C-H···π) are also possible. researchgate.net

In the crystal structure of the related compound 1-(dibromomethyl)-4-methoxy-2-nitrobenzene, short Br···Br interactions and C-H···O hydrogen bonds were identified as key forces linking the molecules into a three-dimensional network, which was further stabilized by weak C-H···π interactions. nih.govresearchgate.net A similar array of interactions would be expected to dictate the crystal packing of this compound.

Table 2: Potential Intermolecular Interactions in Crystalline this compound (Note: This table is illustrative of the interactions that would be analyzed following crystallographic analysis.)

Interaction TypeDonorAcceptorTypical Distance (Å)
Halogen BondC-BrO (Nitro)Data not available
Hydrogen BondC-H (dibromomethyl)O (Nitro)Data not available
π-π StackingBenzene RingBenzene RingData not available
C-H···πC-H (aromatic)Benzene RingData not available

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a fundamental technique for confirming the presence of key functional groups in this compound and can be used to monitor its synthesis or subsequent reactions. The vibrational frequencies of the bonds within the molecule correspond to specific absorption bands in the IR spectrum.

The most characteristic IR bands for this compound are associated with the nitro group.

Asymmetric NO₂ Stretch: This typically appears as a strong band in the region of 1500–1560 cm⁻¹.

Symmetric NO₂ Stretch: This is also a strong band, found at a lower frequency, generally between 1335–1370 cm⁻¹.

Other important vibrational modes include:

C-H Stretch: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretch of the dibromomethyl group appears in the 2900-3000 cm⁻¹ range.

C=C Stretch: Aromatic ring stretching vibrations typically produce several bands in the 1450–1600 cm⁻¹ region.

C-N Stretch: The stretching of the bond between the benzene ring and the nitro group usually occurs in the 840–870 cm⁻¹ range.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 500–700 cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to perform detailed vibrational assignments for each band. irjet.net While a fully assigned experimental spectrum for this compound is not available in the literature, the expected positions of these key bands allow for its unambiguous identification.

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity
Nitro (-NO₂)Asymmetric Stretch1500 - 1560Strong
Nitro (-NO₂)Symmetric Stretch1335 - 1370Strong
Aromatic RingC-H Stretch3000 - 3100Medium-Weak
Aromatic RingC=C Stretch1450 - 1600Medium-Variable
Dibromomethyl (-CHBr₂)C-H Stretch2900 - 3000Medium-Weak
Carbon-BromineC-Br Stretch500 - 700Medium-Strong

Computational and Theoretical Studies on 1 Dibromomethyl 4 Nitrobenzene

Density Functional Theory (DFT) Calculations for Reaction Energy Barriers

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a crucial tool for predicting the energetics of chemical reactions, including the calculation of activation energy barriers for transition states.

A study on the addition of nucleophiles to a series of substituted nitrobenzenes demonstrated that DFT calculations can reliably predict relative reaction rates. rsc.org By modeling the transition states and the resulting intermediates (σ-adducts), researchers can estimate the Gibbs free energy of activation (ΔG‡). rsc.org For reactions involving substituted nitrobenzenes, where stable intermediates are formed, the reaction rates are often more dependent on the stability of these products than the initial reactants. This allows for the estimation of relative reaction rates by modeling the structure of the intermediate, which is computationally less demanding than locating the transition state. rsc.orgrsc.org

The 1-(dibromomethyl)-4-nitrobenzene molecule possesses multiple reactive sites, leading to potential competition between different synthetic pathways. The primary competing reactions involve nucleophilic attack. One key pathway is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, where a nucleophile attacks the aromatic ring at a position ortho or meta to the nitro group. Another significant pathway is the direct nucleophilic substitution (SN) at the benzylic carbon of the dibromomethyl group.

DFT calculations can be employed to model the energy profiles of these competing pathways. For instance, a computational study using various DFT functionals (like PBE0, B3LYP, and M062X) analyzed the activation barriers for nucleophilic addition to a wide range of substituted nitroarenes. rsc.org Such studies can compare the activation energy required for a nucleophile to attack the aromatic ring versus the energy required to displace one of the bromide atoms from the dibromomethyl group. The relative heights of these energy barriers determine the likely course of the reaction under given conditions.

DFT calculations are instrumental in predicting the selectivity and elucidating the detailed mechanism of reactions. For nucleophilic attack on the aromatic ring of nitroarenes, the nitro group directs the incoming nucleophile primarily to the ortho and para positions. Since the para position is blocked by the dibromomethyl group, attack is favored at the ortho position. DFT studies on similar molecules, like p-chloronitrobenzene, have modeled the formation of diastereoisomeric σ-adducts at the ortho position, revealing differences in their stability and the activation energies leading to them. rsc.orgrsc.org

Table 1: Representative DFT Calculated Energy Barriers for Nitroarene Reactions This table presents example data from computational studies on related nitroaromatic compounds to illustrate the type of information generated through DFT calculations. The values are representative and not specific to this compound.

Reaction TypeModel CompoundDFT FunctionalActivation Free Energy (ΔG‡) (kcal/mol)
Nucleophilic Addition (ortho)p-ChloronitrobenzenePBE1PBE~25-30
Nitro Group ReductionNitrobenzene (B124822)B3LYP~30-35 (for initial steps) sci-hub.se
Homolytic Bond CleavageDiboron/Bipyridine AdductB3LYP~33.4 sci-hub.se

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational dynamics. For this compound, MD simulations can reveal the rotational freedom of the nitro and dibromomethyl groups and the flexibility of the molecule as a whole.

A study on a related compound, 1-dibromomethyl-4-methoxy-2-nitrobenzene, used X-ray crystallography to show that the nitro group is twisted relative to the benzene (B151609) ring, with dihedral angles of 39.26° and 35.90° in the two independent molecules of the asymmetric unit. researchgate.net The dibromomethyl group was also oriented with the bromine atoms tilted away from the ring. researchgate.net MD simulations can expand on this static picture by exploring the energy landscape associated with the rotation of these groups in a solution environment. These simulations can identify the most stable conformations and the energy barriers between them, which can influence the molecule's reactivity and interactions. General MD simulation protocols involve solvating the molecule, neutralizing the system, and running simulations under specific temperature and pressure ensembles (e.g., NPT) for extended periods (nanoseconds to microseconds) to observe conformational changes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity, such as reactivity or toxicity. researchgate.netdergipark.org.tr These models are built by calculating a set of molecular descriptors and using regression methods to find a correlation with an observed activity.

For nitroaromatic compounds, QSAR studies have been extensively used to predict properties like toxicity. researchgate.net In one such study, descriptors like the energy of the highest occupied molecular orbital (HOMO), molecular connectivity indices, and geometric parameters were used to build a model for the toxicity of 45 nitrobenzene derivatives using multiple linear regression (MLR). researchgate.net The resulting model showed high statistical significance, indicating a strong correlation between the chosen descriptors and the biological activity. researchgate.net

For predicting the reactivity of this compound, a QSAR model would involve calculating descriptors that capture its electronic and steric features. Key descriptors would likely include:

Electronic Descriptors: Dipole moment, HOMO and LUMO energies, and partial charges on atoms. The strong electron-withdrawing nature of the nitro and bromo groups would significantly influence these values.

Steric Descriptors: Molecular volume, surface area, and specific parameters describing the bulk of the dibromomethyl group.

Topological Descriptors: Indices that quantify molecular branching and connectivity.

By correlating these descriptors with experimentally determined reaction rates for a series of related compounds, a QSAR model could be developed to predict the reactivity of this compound in various reactions.

Table 2: Common Descriptors in QSAR Models for Nitrobenzenes This table lists descriptors frequently used in QSAR studies of nitroaromatic compounds, which would be relevant for modeling the reactivity of this compound.

Descriptor TypeExample Descriptor NameDescriptionRelevance to Reactivity
Quantum ChemicalHOMO EnergyEnergy of the Highest Occupied Molecular OrbitalRelates to the ability to donate electrons (nucleophilicity).
Quantum ChemicalLUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept electrons (electrophilicity).
ElectronicDipole MomentMeasure of the overall polarity of the molecule.Influences interactions with polar reagents and solvents.
StericMolar VolumeThe volume occupied by one mole of the substance.Relates to steric hindrance at the reaction center.
TopologicalWiener IndexA distance-based graph invariant.Captures information about molecular branching and size.

Electronic Structure Analysis and Orbital Interactions

The electronic structure of this compound is dominated by the powerful electronic effects of its substituents. Theoretical methods like CASSCF (Complete Active Space Self-Consistent Field) and CASPT2 (Second-Order Perturbation Theory) are used to study the electronic states of strongly correlated systems like nitroaromatics. nih.gov These methods provide a detailed picture of the molecular orbitals and the distribution of electron density.

The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents. libretexts.org

Nitro Group (-NO₂): The nitro group is a very strong deactivating group.

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms causes a strong inductive withdrawal of electron density from the benzene ring through the sigma bond framework. libretexts.org

Resonance Effect: The nitro group can also withdraw electron density from the ring via resonance (p-π conjugation), delocalizing the pi electrons of the ring onto the oxygen atoms. masterorganicchemistry.com This effect is most pronounced at the ortho and para positions.

Dibromomethyl Group (-CHBr₂): The effect of this group is more complex.

Inductive Effect: The two electronegative bromine atoms exert a strong electron-withdrawing inductive effect, pulling electron density away from the benzylic carbon and, consequently, from the aromatic ring. This effect deactivates the ring. Halogens are known to be deactivating due to their strong inductive effect predominating over their resonance effect. libretexts.org

Resonance Effect (Hyperconjugation): While halogens can technically donate a lone pair via resonance, this effect is weak for bromine and is overshadowed by its inductive pull. There is no significant resonance donation from the dibromomethyl group to the ring.

Combined, both the nitro group and the dibromomethyl group act as electron-withdrawing substituents, strongly deactivating the aromatic ring towards electrophilic aromatic substitution. libretexts.orgmsu.edu This deactivation is profound, with a nitro group alone decreasing the ring's reactivity towards electrophiles by a factor of roughly a million compared to benzene. libretexts.orgmsu.edu Conversely, this strong electron withdrawal makes the aromatic ring highly susceptible to nucleophilic aromatic substitution, as the electron-poor ring can better stabilize the transient negative charge of the Meisenheimer intermediate. msu.edu The deactivating nature of the nitro group directs electrophiles to the meta position, while it activates the ring for nucleophilic attack at the ortho and para positions. msu.edumsu.edu

Electrostatic Potential Mapping for Reactivity Hotspots

Computational and theoretical studies offer a powerful lens through which to understand the intrinsic reactivity of a molecule. One of the most insightful of these methods is the calculation of the molecular electrostatic potential (MEP). The MEP provides a visual representation of the charge distribution around a molecule, effectively mapping out its electron-rich and electron-poor regions. This, in turn, allows for the prediction of how the molecule will interact with other chemical species, highlighting the "hotspots" for electrophilic and nucleophilic attack.

While specific computational studies detailing the electrostatic potential map of this compound are not extensively available in the public domain, the map can be reliably predicted based on the well-understood electronic effects of its constituent functional groups. The MEP is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Intermediate potentials are represented by a spectrum of colors, including green and yellow.

For this compound, the dominant features of the MEP are dictated by the strong electron-withdrawing nature of the nitro (NO₂) group and the dibromomethyl (-CHBr₂) group. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. Through both inductive and resonance effects, it pulls electron density away from the benzene ring. This effect is most pronounced at the ortho and para positions relative to the nitro group. Consequently, the aromatic ring of this compound is expected to be significantly electron-deficient.

The dibromomethyl group also contributes to the electron-deficient character of the aromatic ring through its inductive effect. The two bromine atoms are highly electronegative and draw electron density away from the methyl carbon, which in turn pulls electron density from the benzene ring.

Based on these principles, the predicted electrostatic potential map of this compound would exhibit the following key features:

Regions of Strong Positive Potential (Blue): These areas, indicating a high degree of electron deficiency, would be concentrated on and around the nitro group, particularly on the nitrogen and oxygen atoms. The aromatic ring itself, especially at the positions ortho and para to the nitro group, would also display a significant positive potential. The hydrogen atoms of the benzene ring would also carry a partial positive charge.

Regions of Negative Potential (Red): The most electron-rich sites on the molecule are expected to be the oxygen atoms of the nitro group and the two bromine atoms of the dibromomethyl group. These atoms would be surrounded by a region of negative electrostatic potential, making them susceptible to attack by electrophiles or interaction with positively charged species.

The implications of this predicted charge distribution on the reactivity of this compound are significant. The electron-deficient nature of the aromatic ring makes it less susceptible to electrophilic aromatic substitution than benzene itself. When such reactions do occur, the substitution would be directed to the meta position relative to the nitro group, which is the least deactivated position.

The pronounced positive potential on the carbon atom of the dibromomethyl group, coupled with the presence of two good leaving groups (bromine atoms), suggests that this site is a primary hotspot for nucleophilic attack. This is consistent with the known reactivity of benzyl (B1604629) halides.

The following table summarizes the expected regions of varying electrostatic potential and their implications for the reactivity of this compound.

Molecular RegionPredicted Electrostatic PotentialColor on MEP MapImplication for Reactivity
Nitro Group (O atoms)Strongly NegativeRedSusceptible to electrophilic attack.
Dibromomethyl Group (Br atoms)NegativeRedPotential sites for interaction with electrophiles.
Aromatic RingPositiveBlue/GreenDeactivated towards electrophilic substitution.
Carbon of -CHBr₂Strongly PositiveBluePrimary site for nucleophilic attack.
Positions ortho/para to NO₂Strongly PositiveBlueMost deactivated positions for electrophilic attack.
Position meta to NO₂Less PositiveGreen/YellowFavored site for electrophilic attack.

It is important to note that this analysis is based on established principles of physical organic chemistry. Detailed computational studies involving methods such as Density Functional Theory (DFT) would be required to generate a precise and quantitative electrostatic potential map for this compound.

Emerging Research Directions and Future Outlook

Development of Novel Synthetic Routes to 1-(dibromomethyl)-4-nitrobenzene

Traditional batch synthesis methods for halogenated compounds often face challenges related to safety, scalability, and reaction control. Modern research is focused on overcoming these limitations through the adoption of advanced process technologies.

Continuous flow chemistry is emerging as a powerful technology that offers substantial benefits over conventional batch processing for the synthesis of chemical intermediates. spirochem.comajinomoto.com By conducting reactions in a continuous stream through a reactor, flow chemistry allows for precise control over parameters such as temperature, pressure, and reaction time, leading to improved yields, higher product quality, and enhanced safety. ajinomoto.comeuropa.eu This is particularly advantageous for highly exothermic reactions, which can be managed safely in flow reactors due to their high surface-area-to-volume ratio, enabling rapid heat dissipation. europa.eu

The scalability of flow processes is another key driver of its adoption. ajinomoto.comd-nb.info Production can be increased by simply extending the run time or by "numbering-up" with parallel reactor systems, bypassing the complex and often problematic issues associated with scaling up batch reactors. europa.eu While specific literature on the dedicated flow synthesis of this compound is still emerging, related processes have been successfully demonstrated. For instance, synthetic procedures using integrated flow methods have been developed for the chemo-selective Suzuki-Miyaura cross-coupling of 1,4-dibromo-2-nitrobenzene (B110544), a structurally similar compound. researchgate.net Furthermore, flow chemistry has proven highly effective for generating and using reactive intermediates, such as dichloromethyllithium, at controlled temperatures, showcasing its potential for reactions involving the dibromomethyl group. wiley-vch.de These examples strongly suggest that flow chemistry represents a promising frontier for the safe, efficient, and scalable industrial production of this compound.

Harnessing the power of light and electricity to drive chemical reactions offers green and sustainable alternatives to traditional thermal methods. Photocatalysis, particularly using visible light, has gained significant traction for its ability to enable unique chemical transformations under mild conditions. rsc.orgrsc.org Research has shown that photocatalytic systems can effectively mediate C-N cross-coupling reactions with substrates like 1-bromo-4-nitrobenzene (B128438), achieving high yields using low-power LED light sources. rsc.org Other studies have demonstrated the photocatalytic decomposition and transformation of nitrobenzene (B124822), indicating the susceptibility of the nitroaromatic core to photo-induced reactions. mdpi.com This opens up the possibility of developing novel photocatalytic routes to this compound, for example, through the direct photocatalytic bromination of 4-nitrotoluene (B166481), potentially reducing the need for hazardous reagents.

Electrocatalysis provides another avenue for innovation, though it remains a less explored area for the synthesis of this specific compound. The principles of electrosynthesis, however, are well-suited for halogenation and other functional group transformations, suggesting it as a fertile ground for future research.

Table 1: Emerging Synthetic Methodologies for this compound

Methodology Potential Advantages Relevant Research Findings
Flow Chemistry Enhanced safety, precise reaction control, improved scalability, higher yields. spirochem.comajinomoto.comeuropa.eu Successfully used for related compounds like 1,4-dibromo-2-nitrobenzene and for generating reactive intermediates in continuous flow. researchgate.netwiley-vch.de
Photocatalysis Mild reaction conditions, use of sustainable energy (light), high selectivity. rsc.orgrsc.org Visible-light-driven reactions have been demonstrated for C-N coupling of 1-bromo-4-nitrobenzene and transformations of the nitrobenzene core. rsc.orgmdpi.com

| Electrocatalysis | Avoidance of stoichiometric chemical oxidants/reductants, precise control via applied potential. | A nascent but promising area for future exploration in the synthesis of halogenated nitroaromatics. |

Expanding the Scope of Reactions and Derivatizations

The synthetic value of this compound lies in the distinct reactivity of its two functional groups—the dibromomethyl group and the nitro group. Current research aims to unlock the full potential of this molecule as a bifunctional building block.

The dibromomethyl group is a versatile functional handle that can participate in a variety of transformations, most notably carbon-carbon bond-forming cross-coupling reactions. Brominated organic compounds are well-established as crucial intermediates for creating complex molecular scaffolds. nih.gov The gem-dibromo functionality can be seen as a precursor to an aldehyde or ketone, or it can be used to install a diarylmethyl moiety, which is a recognized pharmacophore in medicinal chemistry. escholarship.org

Modern catalysis, particularly with nickel and palladium, has enabled stereospecific cross-coupling reactions with alkyl electrophiles. escholarship.org While research specifically detailing the cross-coupling of this compound is limited, the reactivity of similar structures, such as 1,1-dibromoethylenes, in selective palladium-catalyzed reactions has been well-documented. nih.gov It is anticipated that the dibromomethyl group can be sequentially functionalized, allowing for the controlled introduction of two different substituents. This capability makes it a valuable precursor for synthesizing complex target molecules.

The nitro group is one of the most powerful electron-withdrawing groups, and its presence profoundly influences the reactivity of the aromatic ring. nih.gov Its primary transformation is reduction to an amino group (aniline derivative), which serves as a gateway to a vast array of further chemical modifications. libretexts.org This resulting amine can be readily acylated, sulfonated, or used in reductive amination to build more complex side chains. Furthermore, the amine can be converted into a diazonium salt, an exceptionally versatile intermediate that can be substituted with a wide range of nucleophiles (e.g., halogens, cyano, hydroxyl groups).

Beyond reduction, the strong electron-withdrawing nature of the nitro group activates the benzene (B151609) ring towards nucleophilic aromatic substitution, enabling the introduction of substituents at positions ortho and para to the nitro group. nih.gov This reactivity allows for the synthesis of polysubstituted aromatic compounds that would be difficult to access through other means.

Rational Design of New Chemical Entities Utilizing this compound as a Core Structure

The dual reactivity of this compound makes it an attractive core structure for the rational design of new chemical entities in medicinal chemistry and materials science. By strategically manipulating its two functional groups, chemists can generate libraries of diverse compounds for biological screening or materials testing.

For example, the dibromomethyl group can be converted into a carbonyl, which can then undergo reactions like Wittig olefination or aldol (B89426) condensation. Alternatively, it can be used in cross-coupling reactions to build diarylmethane skeletons, which are present in numerous biologically active compounds. escholarship.org Simultaneously or sequentially, the nitro group can be reduced and functionalized to introduce moieties that can modulate properties like solubility, polarity, or receptor-binding affinity. Related nitro-bromoaromatic compounds have been used as key intermediates in the synthesis of complex molecules, such as caged calcium compounds for biological imaging. acs.org The known cytotoxicity of related nitrobenzyl compounds also suggests potential applications in developing new therapeutic agents, provided that selectivity for target cells can be achieved. researchgate.net The systematic exploration of the chemical space accessible from this versatile building block is a key objective for future research, promising the discovery of novel molecules with valuable properties.

Interdisciplinary Research Incorporating Advanced Analytical Techniques and Computational Chemistry

The comprehensive understanding of this compound is significantly enhanced through the integration of advanced analytical techniques and computational chemistry. This interdisciplinary approach allows for a detailed exploration of its structural, electronic, and reactive properties, bridging the gap between theoretical models and experimental observations.

Advanced analytical methods, particularly single-crystal X-ray diffraction, provide precise data on the molecule's three-dimensional structure. While direct crystallographic data for this compound is not extensively published, analysis of closely related compounds like 1-dibromomethyl-4-methoxy-2-nitrobenzene offers significant insights. In a study on this analog, X-ray diffraction revealed detailed information about its molecular geometry and intermolecular interactions. acs.orgunpatti.ac.idrsc.org The asymmetric unit of the compound was found to contain two independent molecules, with the nitro groups being twisted relative to the benzene rings at dihedral angles of 39.26° and 35.90°, respectively. acs.orgunpatti.ac.id Such studies also elucidate non-covalent interactions, such as Br⋯Br and C—H⋯O hydrogen bonds, which are crucial for understanding the crystal packing and solid-state properties of these compounds. acs.orgunpatti.ac.id

Table 1: Crystallographic Data for the Analogous Compound 1-Dibromomethyl-4-methoxy-2-nitrobenzene

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.9591 (1)
b (Å)11.1949 (2)
c (Å)12.2509 (2)
α (°)106.285 (1)
β (°)99.691 (1)
γ (°)102.401 (1)
Volume (ų)992.45 (3)
Data sourced from a study on a structurally similar compound to infer potential characteristics. acs.org

Complementing these experimental techniques, computational chemistry offers powerful tools for investigating the properties of this compound at a molecular level. Density Functional Theory (DFT) is a prominent method used for studying nitrobenzene and its derivatives. unpatti.ac.idglobalresearchonline.net These computational calculations can predict optimized molecular geometries, bond lengths, and bond angles, which can then be compared with experimental data for validation. unpatti.ac.idglobalresearchonline.net

Furthermore, computational models are instrumental in exploring the electronic landscape of the molecule. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help in understanding electronic transitions and reactivity. globalresearchonline.netresearchgate.net For substituted nitrobenzenes, computational methods can elucidate how different functional groups influence the electronic properties and reactivity of the molecule. unpatti.ac.id For instance, Molecular Electrostatic Potential (MESP) maps can be generated to identify the electron-rich and electron-deficient regions of the molecule, thereby predicting sites susceptible to nucleophilic and electrophilic attack. globalresearchonline.netresearchgate.net

The synergy between advanced analytical techniques and computational chemistry provides a more robust and detailed picture of this compound. Experimental data from techniques like X-ray crystallography can be used to benchmark and refine computational models, leading to more accurate theoretical predictions. rsc.orgglobalresearchonline.net In turn, computational studies can help interpret complex experimental spectra and provide insights into reaction mechanisms and transient intermediates that are difficult to observe experimentally. acs.orglouisville.edu This integrated approach is crucial for designing new derivatives with tailored properties and for understanding the fundamental chemical behavior of this compound.

Table 2: Application of Computational Methods to Nitroaromatic Compounds

Computational MethodApplication and Insights
Density Functional Theory (DFT) Geometry optimization (bond lengths, angles), calculation of vibrational frequencies (IR/Raman spectra), prediction of electronic properties. unpatti.ac.idglobalresearchonline.netnih.gov
Time-Dependent DFT (TD-DFT) Investigation of excited states and electronic transitions (UV-Vis spectra), study of photochemical processes. louisville.edu
Molecular Electrostatic Potential (MESP) Visualization of charge distribution, identification of reactive sites for electrophilic and nucleophilic attack. globalresearchonline.netresearchgate.net
Frontier Molecular Orbital (FMO) Analysis Calculation of HOMO-LUMO energy gaps to assess chemical reactivity and kinetic stability. globalresearchonline.netresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 1-(dibromomethyl)-4-nitrobenzene?

The compound can be synthesized via bromination of 4-nitrotoluene derivatives. A common approach involves using brominating agents like N-bromosuccinimide (NBS) with radical initiators or halogenation under controlled conditions. For example, analogous compounds such as 1-(bromomethyl)-4-nitrobenzene are prepared using NBS and HF-pyridine in dichloromethane, followed by purification via flash column chromatography (silica gel, petroleum ether/CH₂Cl₂) . Optimization of reaction stoichiometry (e.g., 1.5 equiv NBS) and temperature is critical to minimize byproducts like regioisomers .

Q. How should researchers handle this compound safely in the lab?

Follow strict safety protocols: use enclosed systems or local exhaust ventilation to avoid inhalation, and wear PPE (nitrile gloves, safety goggles, lab coats). Emergency measures include immediate washing with water upon contact and using safety showers/eye-wash stations. Avoid exposure to heat or sparks due to potential decomposition risks .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~7.5–8.5 ppm for aromatic protons, δ ~4.5 ppm for dibromomethyl group) provide structural confirmation .
  • Chromatography : HPLC or GC-MS (e.g., C18 columns, acetonitrile/water mobile phase) detects impurities. Retention times and mass spectra are compared against standards .
  • Elemental Analysis : Verify %C, %H, %N, and %Br to confirm stoichiometry .

Advanced Research Questions

Q. How can competing reactions during bromination be mitigated to improve yield?

Competing pathways, such as over-bromination or isomer formation, are minimized by:

  • Controlling reaction temperature (e.g., 0–25°C).
  • Using radical inhibitors (e.g., TEMPO) to suppress undesired chain reactions.
  • Monitoring reaction progress via TLC or in situ IR spectroscopy to terminate at the dibromomethyl stage .

Q. What computational methods are available to predict the reactivity of this compound?

Quantum chemical calculations (e.g., DFT) model reaction pathways, such as nucleophilic substitution at the dibromomethyl site. Tools like CC-DPS integrate QSPR (Quantitative Structure-Property Relationship) and neural networks to predict properties like bond dissociation energies or electrophilicity indices .

Q. How does the nitro group influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing nitro group enhances the electrophilicity of the dibromomethyl moiety, facilitating Suzuki-Miyaura or Ullmann couplings. For example, analogous compounds like 1-(2-bromoethyl)-4-nitrobenzene act as intermediates in synthesizing fluorinated cyclopropanes or vinyl halides .

Q. What challenges arise in crystallographic characterization of this compound?

  • Crystal Growth : Slow evaporation from DCM/hexane mixtures yields suitable crystals.
  • Data Collection : High-resolution X-ray diffraction (e.g., SHELXL refinement) resolves potential disorder in the dibromomethyl group. Twinning or low-resolution data may require iterative refinement using SHELXPRO .

Methodological Considerations

Q. How can researchers analyze trace impurities or degradation products?

  • LC-MS/MS : Detects low-abundance byproducts (e.g., debrominated derivatives) with MRM (Multiple Reaction Monitoring).
  • GC-ECD : Quantifies halogenated impurities at ppm levels .

Q. What strategies optimize regioselectivity in downstream functionalization?

  • Protection/Deprotection : Temporarily mask the nitro group (e.g., reduction to NH₂) to direct reactivity to the dibromomethyl site.
  • Catalysis : Pd(0) catalysts enable selective cross-couplings without affecting the nitro group .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.